3,5-Bis(trifluoromethyl)phenyl octanamide
Description
Overview of Amide-Containing Compounds in Advanced Chemical Research
Amides are a cornerstone of organic chemistry, defined by a carbonyl group bonded to a nitrogen atom. perlego.comnumberanalytics.com This functional group is fundamental to the structure of proteins and peptides, where it forms the peptide bonds linking amino acids. perlego.com Beyond their biological significance, amides are integral to the pharmaceutical industry, appearing in numerous drugs such as penicillin and the common analgesic, paracetamol. numberanalytics.comnumberanalytics.com
The utility of amides in research and industry stems from their notable stability, conformational diversity, and their capacity to engage in hydrogen bonding. numberanalytics.comtaylorandfrancis.comsolubilityofthings.com These properties make them valuable in materials science for the creation of polymers and in the agrochemical sector. taylorandfrancis.com The amide bond formation is one of the most frequently utilized reactions in pharmaceutical development. taylorandfrancis.com Researchers continue to explore new methods for amide synthesis, aiming for greater efficiency and sustainability. nih.govnih.govrsc.org
The Significance of Fluorinated Moieties in Molecular Design and Function
The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF3) group, into organic molecules is a powerful strategy in modern molecular design. mdpi.comnih.govacs.org Approximately 20% of all pharmaceutical drugs contain fluorine, a testament to its beneficial effects. mdpi.com The trifluoromethyl group, in particular, is highly valued for its strong electron-withdrawing nature, which can significantly alter a molecule's properties. mdpi.com
Key advantages of incorporating trifluoromethyl groups include:
Enhanced Lipophilicity : The CF3 group increases a molecule's affinity for lipids, which can improve its absorption and distribution within biological systems. mdpi.comnih.gov
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic breakdown and thus prolonging their active duration. mdpi.comnih.gov
Binding Affinity : Fluorinated groups can enhance how a molecule binds to its biological target, such as a protein, potentially increasing its potency. nih.govnih.gov
Modulation of Physicochemical Properties : The high electronegativity of fluorine can influence a molecule's acidity (pKa) and other key chemical characteristics. nih.gov
The 3,5-bis(trifluoromethyl)phenyl motif is a frequently used building block in the synthesis of catalysts and other advanced materials due to these influential properties. rsc.org
Research Gaps and Unaddressed Questions Pertaining to 3,5-Bis(trifluoromethyl)phenyl Octanamide (B1217078) in Contemporary Studies
The existing body of knowledge allows for informed hypotheses about its potential properties. The long octyl chain suggests significant lipophilicity, while the dual trifluoromethyl groups would further enhance this characteristic and confer metabolic stability. However, without empirical studies, fundamental questions remain unanswered:
What are the precise physicochemical properties (e.g., melting point, solubility, crystalline structure) of this compound?
What are its specific biological activities, if any? While related structures have shown potential as anti-cancer agents or enzyme inhibitors, the activity of this specific molecule is unknown. nih.govnih.gov
What are the most efficient and scalable synthetic routes to produce this compound with high purity?
How does the interplay between the long alkyl chain and the highly fluorinated aromatic ring affect its self-assembly properties or potential applications in materials science?
The absence of this data highlights an opportunity for foundational research to synthesize, characterize, and investigate the potential applications of 3,5-Bis(trifluoromethyl)phenyl octanamide, thereby filling a niche in the broader landscape of fluorinated amide chemistry.
Compound and Property Tables
Table 1: Physical and Chemical Properties of Related Compounds This table provides data for compounds that are structurally related to this compound, offering context for its expected properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
| 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | 23165-29-9 | C₉H₃F₆NS | 271.18 | Precursor for thiourea (B124793) derivatives nih.gov |
| 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one | 30071-93-3 | C₁₀H₆F₆O | 256.14 | Intermediate for therapeutic agents google.com |
| (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol | 127852-28-2 | C₁₀H₈F₆O | 258.16 | Chiral intermediate in synthesis google.comresearchgate.net |
| N-(3,5-Bis(trifluoromethyl)phenyl)-2,4-dichlorobenzamide | 105755-60-0 | C₁₅H₇Cl₂F₆NO | 402.13 | A related N-aryl amide structure sigmaaldrich.com |
Properties
Molecular Formula |
C16H19F6NO |
|---|---|
Molecular Weight |
355.32 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]octanamide |
InChI |
InChI=1S/C16H19F6NO/c1-2-3-4-5-6-7-14(24)23-13-9-11(15(17,18)19)8-12(10-13)16(20,21)22/h8-10H,2-7H2,1H3,(H,23,24) |
InChI Key |
KOVKMBCGUQSLGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Elucidation for 3,5 Bis Trifluoromethyl Phenyl Octanamide
Retrosynthetic Analysis and Key Disconnections in Amide Synthesis
Retrosynthetic analysis is a powerful tool for devising synthetic routes. The most logical disconnection for an amide bond is at the carbonyl-nitrogen linkage. This leads to two primary synthons: an acyl cation equivalent derived from octanoic acid and an aniline (B41778) anion equivalent derived from 3,5-bis(trifluoromethyl)aniline (B1329491).
Scheme 1: Retrosynthetic Disconnection of 3,5-Bis(trifluoromethyl)phenyl Octanamide (B1217078)

This primary disconnection points to the key starting materials: octanoic acid (or a derivative) and 3,5-bis(trifluoromethyl)aniline. The challenge then lies in the efficient formation of the amide bond between these two precursors.
Established Synthetic Routes to this compound
Conventional Amide Bond Formation Strategies
The most traditional method for forming an amide bond involves the reaction of an amine with a carboxylic acid derivative, typically an acyl chloride. In this case, octanoyl chloride would be reacted with 3,5-bis(trifluoromethyl)aniline. This reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:

While straightforward, this method can sometimes be limited by the availability and stability of the acyl chloride. Furthermore, the electron-deficient nature of 3,5-bis(trifluoromethyl)aniline can render it less nucleophilic, potentially requiring harsher reaction conditions which may not be compatible with other functional groups.
A similar approach involves the direct thermal condensation of the carboxylic acid and the amine. However, this method often requires high temperatures and can lead to side reactions and low yields, making it less favorable for complex substrates.
Utilizing Coupling Reagents and Catalyst Systems in Synthesis
To overcome the limitations of conventional methods, a wide array of coupling reagents have been developed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
For the synthesis of this compound, several classes of coupling reagents could be employed. Given the electron-deficient nature of the aniline, reagents known to be effective for coupling with less reactive amines are particularly relevant. nih.govnih.govresearchgate.netresearchgate.netrsc.org
Interactive Table: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent Class | Example Reagent | Activating Species | Byproducts | Typical Conditions |
| Carbodiimides | DCC, EDC | O-acylisourea | Urea (B33335) derivative | Room temperature, various solvents |
| Phosphonium Salts | BOP, PyBOP | Acyloxyphosphonium salt | Hexamethylphosphoramide (from BOP) | Room temperature, aprotic solvents |
| Uronium/Aminium Salts | HBTU, HATU | Activated ester | Tetramethylurea | Room temperature, aprotic solvents |
The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) with carbodiimides can suppress side reactions and increase efficiency, which is particularly important when dealing with less nucleophilic amines. nih.govresearchgate.net A protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-(dimethylamino)pyridine (DMAP) and a catalytic amount of HOBt has been shown to be effective for the amidation of electron-deficient anilines. nih.govnih.govresearchgate.net
Development of Novel Synthetic Approaches and Process Optimization
The quest for more efficient and environmentally benign chemical processes has driven the development of novel synthetic methodologies.
Sustainable and Green Chemistry Methodologies in Synthesis
Green chemistry principles aim to reduce waste and the use of hazardous substances. sigmaaldrich.comsemanticscholar.orgnumberanalytics.com In the context of amide synthesis, this has led to the exploration of catalytic methods that avoid the use of stoichiometric activating agents. sigmaaldrich.com
One promising green approach is the direct catalytic amidation of carboxylic acids and amines. For instance, boronic acid catalysts have been shown to facilitate the direct formation of amides at room temperature, generating water as the only byproduct. sigmaaldrich.com Another sustainable strategy involves enzymatic catalysis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the formation of amide bonds under mild conditions in green solvents like cyclopentyl methyl ether, often with high conversions and yields, and without the need for extensive purification. nih.gov A solvent-free approach using boric acid as a catalyst for the reaction between a carboxylic acid and urea has also been reported as a rapid and efficient method for amide synthesis. semanticscholar.org
Interactive Table: Comparison of Green Amidation Methods
| Method | Catalyst/Reagent | Solvent | Byproduct | Key Advantages |
| Boronic Acid Catalysis | Arylboronic acid | Various | Water | Catalytic, mild conditions |
| Enzymatic Synthesis | Lipase (e.g., CALB) | Green solvents (e.g., CPME) | Water | High selectivity, mild conditions, biodegradable catalyst |
| Boric Acid Catalysis | Boric acid | Solvent-free | Ammonia, CO2 | Rapid, solventless, simple procedure |
Chemo- and Regioselective Synthesis Strategies
Chemo- and regioselectivity are crucial in the synthesis of complex molecules containing multiple reactive sites. While this compound itself does not present major regioselectivity challenges in its fundamental synthesis, the principles of selective amidation are highly relevant in broader synthetic contexts.
For instance, in molecules with multiple amine groups of varying reactivity, a careful choice of reaction conditions and reagents is necessary to achieve selective amidation. The lower nucleophilicity of the 3,5-bis(trifluoromethyl)aniline moiety could, in principle, be exploited to achieve selective reactions in the presence of more reactive aliphatic amines.
Recent advances in catalysis have provided powerful tools for achieving high levels of chemo- and regioselectivity. For example, boron-based Lewis acids have been used to catalyze the amidation of specific nitrogen atoms in heterocyclic compounds. rsc.orgresearchgate.net Furthermore, photocatalytic methods are emerging as a means to generate amidyl radicals that can participate in selective C-H amidation reactions, offering novel pathways to complex amides. researchgate.net While not directly applied to the title compound in the reviewed literature, these advanced methods represent the forefront of amide synthesis and could potentially be adapted for its formation under specific circumstances.
Mechanistic Investigations of Formation Reactions
Reaction Kinetics and Thermodynamic Considerations
The kinetics of the formation of this compound are profoundly impacted by the electronic nature of the 3,5-bis(trifluoromethyl)phenyl moiety. The two trifluoromethyl groups are potent electron-withdrawing groups, which significantly decrease the electron density on the aniline nitrogen. This reduction in nucleophilicity slows down the rate of the initial nucleophilic attack on the acylating agent compared to aniline or anilines with electron-donating substituents.
Rate = k[3,5-bis(trifluoromethyl)aniline][octanoyl chloride]
Where k is the second-order rate constant. The value of k for this reaction is expected to be considerably lower than that for the reaction of aniline with octanoyl chloride due to the deactivating effect of the trifluoromethyl groups. This is consistent with Hammett plot analyses of related acylation reactions of substituted anilines, which generally show a negative ρ (rho) value, indicating that electron-withdrawing groups decrease the reaction rate.
Illustrative Kinetic Data for Acylation of Substituted Anilines
| Substituent (X) in X-C₆H₄NH₂ | Hammett Constant (σ) | Relative Rate Constant (k_rel) |
| 4-OCH₃ | -0.27 | 78.5 |
| 4-CH₃ | -0.17 | 10.0 |
| H | 0.00 | 1.00 |
| 4-Cl | 0.23 | 0.29 |
| 3-NO₂ | 0.71 | 0.012 |
| 3,5-(CF₃)₂ (estimated) | ~0.86 | <0.01 |
This table presents illustrative data for analogous reactions to demonstrate the expected trend. The value for the 3,5-(CF₃)₂ substituent is an estimation based on its known electronic effects.
Thermodynamically, the formation of the amide bond is an exergonic process, favored by the formation of the stable amide linkage and the release of a stable leaving group. However, the activation energy for the reaction is expected to be relatively high due to the reduced nucleophilicity of the aniline derivative.
Illustrative Thermodynamic Parameters for Amide Formation
The following table provides hypothetical thermodynamic parameters for the reaction of an electron-deficient aniline with an acyl chloride, highlighting the expected characteristics of the formation of this compound.
| Parameter | Illustrative Value | Interpretation |
| ΔG° (Gibbs Free Energy) | -15 kJ/mol | The reaction is spontaneous under standard conditions. |
| ΔH° (Enthalpy) | -25 kJ/mol | The reaction is exothermic, releasing heat. |
| ΔS° (Entropy) | -33 J/(mol·K) | The reaction leads to a decrease in disorder. |
| Ea (Activation Energy) | 75 kJ/mol | A significant energy barrier needs to be overcome. |
This table contains illustrative values for a typical amidation reaction involving an electron-deficient aniline and is intended for comparative purposes.
Transition State Analysis in Amidation Reactions
The transition state for the rate-determining step in the formation of this compound is the formation of the tetrahedral intermediate. Computational studies on analogous reactions involving the acylation of anilines provide insight into the geometry and electronic structure of this transition state.
The transition state is characterized by the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbonyl π-bond. The geometry around the carbonyl carbon shifts from trigonal planar towards tetrahedral. The strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group influences the stability of this transition state. While these groups enhance the electrophilicity of the carbonyl carbon in the acylating agent through inductive effects, they significantly destabilize the developing positive charge on the nitrogen atom in the transition state. This destabilization is the primary reason for the higher activation energy and slower reaction rate.
Calculated Properties of the Tetrahedral Intermediate Transition State
Computational models, such as those based on Density Functional Theory (DFT), can be used to approximate the properties of the transition state. The following table presents hypothetical calculated parameters for the transition state of the reaction between 3,5-bis(trifluoromethyl)aniline and octanoyl chloride.
| Parameter | Value | Description |
| N-C Bond Length | ~1.8 Å | The bond between the aniline nitrogen and the carbonyl carbon is partially formed. |
| C=O Bond Length | ~1.3 Å | The carbonyl bond is elongated as it takes on more single-bond character. |
| Charge on Nitrogen | +0.4 e | A significant partial positive charge develops on the nitrogen atom. |
| Imaginary Frequency | -350 cm⁻¹ | The single imaginary frequency confirms the structure as a true transition state. |
The values in this table are illustrative and based on typical results from DFT calculations for similar amidation reactions.
Chemical Reactivity and Derivatization Studies of 3,5 Bis Trifluoromethyl Phenyl Octanamide
Exploration of Functional Group Transformations and Interconversions
The functional groups of 3,5-Bis(trifluoromethyl)phenyl octanamide (B1217078)—the amide and the trifluoromethyl groups—offer several avenues for chemical transformation, although the high stability of the CF₃ groups presents a significant challenge.
The amide bond is susceptible to hydrolysis under acidic or basic conditions, which would cleave the molecule into 3,5-bis(trifluoromethyl)aniline (B1329491) and octanoic acid. This reaction is a standard transformation for amides, though the specific conditions required for this particular substrate would need experimental determination. A related study on CLEFMA, an amide-containing compound, demonstrated its degradation under acidic conditions, leading to the hydrolysis of the amide bond. nih.gov
Transformations of the trifluoromethyl groups are considerably more difficult due to the strength of the carbon-fluorine bond. tcichemicals.com However, recent advances in synthetic chemistry have demonstrated that selective transformations of aromatic trifluoromethyl groups are possible. tcichemicals.com For instance, the conversion of a CF₃ group to a less fluorinated derivative or another functional group often requires harsh conditions or specialized reagents, such as silyl (B83357) cations, to facilitate C-F bond cleavage. tcichemicals.com
Electrophilic and Nucleophilic Substitution Reactions Involving the Phenyl Moiety
The reactivity of the phenyl ring in 3,5-Bis(trifluoromethyl)phenyl octanamide toward substitution reactions is heavily influenced by the two trifluoromethyl substituents.
Electrophilic Aromatic Substitution:
The CF₃ group is a powerful electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack. youtube.comchegg.com Consequently, this compound is expected to be significantly less reactive than benzene in electrophilic aromatic substitution reactions. The two CF₃ groups and the amide group (which is deactivating when its lone pair is delocalized into the carbonyl) make the ring extremely electron-poor. Any electrophilic substitution would be directed to the positions meta to the trifluoromethyl groups (positions 2, 4, and 6), which are the least deactivated positions. However, forcing conditions would likely be required to achieve such a transformation.
Nucleophilic Aromatic Substitution:
The strong electron-withdrawing nature of the trifluoromethyl groups makes the phenyl ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present on the ring. While the parent compound does not have a leaving group, derivatives could be synthesized to exploit this reactivity. For instance, studies on 1-fluoro-2-nitrobenzene (B31998) have shown that it readily undergoes nucleophilic aromatic substitution with amines like 3,5-bis(trifluoromethyl)aniline. mdpi.com This suggests that a halogenated analogue of this compound could serve as a precursor for further derivatization via SNAr reactions.
Stability under Varied Chemical and Environmental Conditions Relevant to Reaction Pathways
The stability of this compound is a critical factor in its synthesis, storage, and application in research.
Theoretical studies on a structurally similar compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, which also contains a long alkyl chain and the 3,5-bis(trifluoromethyl)phenyl moiety, provide insights into the expected stability. mdpi.com The high HOMO-LUMO energy gap (5.54 eV) calculated for this analogue indicates low chemical reactivity and good chemical stability. mdpi.com The low HOMO energy (-7.38 eV) suggests a high resistance to oxidation. mdpi.com
Table 1: Predicted Stability of this compound under Various Conditions
| Condition | Expected Stability | Rationale |
|---|---|---|
| Acidic pH | Low to Moderate | Susceptible to amide hydrolysis. nih.gov |
| Neutral pH | High | The molecule lacks highly reactive functional groups under neutral conditions. mdpi.com |
| Basic pH | Low to Moderate | Susceptible to amide hydrolysis. |
| Oxidizing Agents | High | The electron-deficient ring and stable CF₃ groups are resistant to oxidation. mdpi.com |
| Reducing Agents | Moderate | The amide carbonyl can be reduced, though this typically requires strong reducing agents. |
| Elevated Temperature | Moderate to High | The molecule is expected to have a high melting point and be thermally stable, though decomposition would occur at very high temperatures. mdpi.com |
| UV Light | Moderate | Aromatic compounds can be susceptible to photochemical reactions, although the high stability of the CF₃ groups may offer some protection. |
Synthesis of Structural Analogues and Derivatives for Research Probing
The synthesis of structural analogues and derivatives of this compound can be approached by modifying either the acyl chain or the aromatic moiety. The primary precursor for many of these syntheses is 3,5-bis(trifluoromethyl)aniline. dragon-chem.comchemicalbook.comsigmaaldrich.comoakwoodchemical.com
Modification of the Acyl Chain:
Analogues with different chain lengths or functionalities can be synthesized by reacting 3,5-bis(trifluoromethyl)aniline with various acyl chlorides or carboxylic acids under amide coupling conditions. For example, a solvent-free direct amidation has been reported for the reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine, a related amine. mdpi.com
Derivatization of the Phenyl Ring:
As discussed, direct substitution on the 3,5-bis(trifluoromethyl)phenyl ring is challenging. A more practical approach is to use substituted anilines as starting materials. For example, a variety of pyrazole (B372694) derivatives have been synthesized starting from 3',5'-bis(trifluoromethyl)acetophenone (B56603) and various substituted anilines. nih.govmdpi.comnih.gov
Derivatives from Related Precursors:
A number of derivatives have been synthesized from precursors like 3,5-bis(trifluoromethyl)aniline and 3,5-bis(trifluoromethyl)phenyl isothiocyanate, highlighting the versatility of the 3,5-bis(trifluoromethyl)phenyl scaffold in generating a diverse library of compounds for research. sigmaaldrich.comchemicalbook.com
Table 2: Examples of Synthesized Derivatives from Related 3,5-Bis(trifluoromethyl)phenyl Precursors
| Precursor | Reagent/Reaction Type | Product | Reference |
|---|---|---|---|
| 3,5-Bis(trifluoromethyl)aniline | 1-Fluoro-2-nitrobenzene / Nucleophilic Aromatic Substitution | N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline | mdpi.com |
| 3,5-Bis(trifluoromethyl)aniline | Titanium-catalyzed hydroamination | N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline | sigmaaldrich.com |
| 3,5-Bis(trifluoromethyl)aniline | Reaction with isothiocyanate | N,N′-bis[3,5-bis(tri-fluoromethyl)phenyl]thiourea | sigmaaldrich.com |
| 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | Reaction with amines | Ethylene-linked sulfonimidoyl-containing thioureas | chemicalbook.com |
| 3',5'-Bis(trifluoromethyl)acetophenone | Reductive amination with anilines | Pyrazole-derived anilines | mdpi.com |
Investigation of 3,5 Bis Trifluoromethyl Phenyl Octanamide in Biological Systems Research Pre Clinical Focus
Identification and Characterization of Putative Biological Targets
To determine the potential molecular targets of 3,5-bis(trifluoromethyl)phenyl octanamide (B1217078), a series of in vitro assays would be necessary. These experiments are designed to measure the direct interaction between the compound and isolated biological macromolecules.
Enzyme Kinetics: Enzyme inhibition or activation assays would be conducted to assess whether 3,5-bis(trifluoromethyl)phenyl octanamide can modulate the activity of specific enzymes. For example, if the compound were hypothesized to be an inhibitor, kinetic studies would determine parameters such as the half-maximal inhibitory concentration (IC50) and the mechanism of inhibition (e.g., competitive, non-competitive).
Receptor Binding Assays: These assays would evaluate the affinity of this compound for various cellular receptors. nih.gov Using techniques like radioligand binding assays or surface plasmon resonance, the equilibrium dissociation constant (Kd) could be determined, indicating the strength of the interaction between the compound and a putative receptor. nih.gov
Currently, there are no published data from such assays specifically for this compound.
Mechanistic Studies of Cellular and Molecular Responses
Following the identification of a potential biological target, research would shift to understanding the compound's effects within a cellular context using in vitro cell lines or tissue cultures.
Modulation of Intracellular Signaling Pathways
Experiments would be designed to investigate if this compound affects key intracellular signaling pathways. nih.gov For instance, if the compound were to target a receptor tyrosine kinase, downstream signaling cascades such as the PI3K-AKT-mTOR or MAPK pathways would be examined for changes in protein phosphorylation or activity. nih.gov Techniques like Western blotting or ELISA would be employed to measure the levels of key signaling proteins.
Differential Gene Expression Profiling in Model Cellular Systems
To obtain a broader understanding of the cellular response to this compound, differential gene expression profiling would be performed. nih.gov Techniques such as microarray analysis or RNA-sequencing would be used to compare the transcriptomes of cells treated with the compound to untreated control cells. nih.gov This could reveal entire networks of genes and biological processes that are modulated by the compound's activity.
No studies detailing the modulation of signaling pathways or gene expression by this compound have been published.
Pre-clinical In Vitro and In Vivo Studies in Model Organisms
To understand the compound's behavior in a more complex biological environment, studies in model organisms would be conducted. This phase of research provides insights into the compound's bioavailability, metabolism, and effects on whole organisms.
Cellular Permeability and Subcellular Distribution
Initial in vitro studies would assess the ability of this compound to cross cell membranes. The trifluoromethyl groups on the phenyl ring are known to increase lipophilicity, which can enhance membrane permeability. nih.gov Assays using cell monolayers, such as the Caco-2 permeability assay, would quantify the rate of transport across a cellular barrier. Subsequently, techniques like fluorescence microscopy (if the compound is fluorescent or tagged) or cell fractionation followed by analytical quantification could be used to determine its subcellular localization.
Metabolic Fate and Biotransformation in Biological Matrices
To investigate the metabolic stability of this compound, in vitro studies using liver microsomes would be a standard approach. These preparations contain a high concentration of cytochrome P450 enzymes, which are responsible for the majority of drug metabolism. By incubating the compound with liver microsomes and analyzing the resulting mixture over time, the rate of metabolic degradation and the formation of metabolites can be determined.
Specific data on the cellular permeability, subcellular distribution, and metabolic fate of this compound are not available in the scientific literature.
Structure-Activity Relationship (SAR) Derivation from Biological Assays
The structure-activity relationship (SAR) for compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety has been investigated through the synthesis and biological evaluation of various analogs. These studies, primarily focused on antimicrobial and anticancer activities, provide valuable insights into the structural requirements for potency. By systematically modifying different parts of the lead molecules, researchers have been able to deduce the contributions of various functional groups and structural motifs to the observed biological effects.
One significant area of research has been the development of pyrazole (B372694) derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl group as potential antimicrobial agents. nih.govnih.govmdpi.com A series of these compounds were synthesized and tested against a panel of Gram-positive and Gram-negative bacteria. nih.govmdpi.com The core structure of these analogs consists of a central pyrazole ring with a 3,5-bis(trifluoromethyl)phenyl group attached at one position and a substituted aniline (B41778) moiety at another.
Initial findings revealed that these compounds exhibited broad-spectrum activity against Gram-positive bacteria but were inactive against Gram-negative strains. mdpi.com The unsubstituted phenyl derivative demonstrated moderate activity. nih.gov However, the introduction of various substituents on the aniline ring led to significant variations in antimicrobial potency, allowing for the establishment of a clear SAR.
The nature and position of substituents on the terminal phenyl ring (aniline moiety) were found to be critical for the antimicrobial activity of the pyrazole derivatives.
Alkyl Substitution: The addition of alkyl groups to the phenyl ring of the aniline moiety generally resulted in an increase in activity. nih.gov
Halogen Substitution: Halogenation of the aniline ring had a pronounced effect on potency.
Fluorine: Fluoro-substituted derivatives showed varied activity depending on the position of the fluorine atom.
Chlorine: Chloro-substitution, particularly at the 4-position, yielded a compound with potent antimicrobial activity. nih.gov
Bromine: Bromo derivatives were identified as highly potent antimicrobial agents. nih.gov
Carboxylic Acid Substitution: The introduction of a carboxylic acid functional group onto the aniline ring was detrimental to the antimicrobial activity, leading to a complete loss of efficacy. nih.gov
These findings highlight the importance of the electronic and steric properties of the substituents on the aniline ring for effective interaction with the biological target in Gram-positive bacteria.
**Table 1: Structure-Activity Relationship of 3,5-Bis(trifluoromethyl)phenyl Pyrazole Derivatives Against *S. aureus***
| Compound | Aniline Ring Substituent | MIC (µg/mL) |
| 1 | Unsubstituted Phenyl | 2 |
| 2 | 2-Methylphenyl | 1 |
| 3 | 4-Methylphenyl | 0.5 |
| 9 | 4-Chlorophenyl | 0.25 |
| 10 | 2-Bromophenyl | 0.5 |
| 11 | 4-Bromophenyl | 0.25 |
| 12 | 2-Carboxyphenyl | >128 |
| 13 | 4-Carboxyphenyl | >128 |
In another area of research, a naphthofuran derivative, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), was investigated for its anti-cancer effects. nih.gov This compound demonstrated the ability to inhibit the growth of liver cancer cells and induce apoptosis. The study identified that NHDC directly binds to the hydrophobic fatty acid ligand-binding site of hepatocyte nuclear factor 4 alpha (HNF4α), leading to the inactivation of the STAT3 pathway. nih.gov While this study focused on a single compound, it underscores the potential of the 3,5-bis(trifluoromethyl)phenyl amide moiety to interact with specific protein targets, suggesting that further SAR studies on related naphthofuran structures could yield more potent and selective anticancer agents.
The collective findings from these preclinical studies emphasize that the 3,5-bis(trifluoromethyl)phenyl group is a valuable pharmacophore. The SAR data derived from biological assays of its analogs provide a rational basis for the design of new therapeutic agents with improved potency and selectivity.
Advanced Analytical Methodologies for Research on 3,5 Bis Trifluoromethyl Phenyl Octanamide
High-Resolution Mass Spectrometry for Complex Mixture Analysis and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 3,5-Bis(trifluoromethyl)phenyl octanamide (B1217078), offering high accuracy and sensitivity. nih.gov Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with precision typically below 5 parts per million (ppm), enabling the determination of the elemental composition of the molecule. This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.
In research settings, HRMS is applied to:
Confirm Molecular Formula: By measuring the exact mass of the protonated molecule [M+H]⁺ or other adducts, the elemental formula (C₁₆H₁₉F₆NO) can be unequivocally verified.
Fragment Analysis: Tandem MS (MS/MS) experiments on the parent ion can induce fragmentation. The high-resolution analysis of these fragments helps to piece together the molecular structure. Key fragmentations for 3,5-Bis(trifluoromethyl)phenyl octanamide would include the cleavage of the amide bond and losses from the octyl chain.
Metabolite Identification: In biological studies, HRMS can identify potential metabolites in complex mixtures like plasma or tissue extracts. Metabolites are often formed through predictable transformations (e.g., hydroxylation, glucuronidation), and the high accuracy of HRMS allows for the identification of these mass shifts relative to the parent compound.
Table 1: Representative High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass | Observed Exact Mass | Mass Error (ppm) | Proposed Fragment Structure |
| [M+H]⁺ | 384.1449 | 384.1445 | -1.0 | Intact Molecule (protonated) |
| [M+Na]⁺ | 406.1268 | 406.1263 | -1.2 | Intact Molecule (sodium adduct) |
| C₈H₃F₆N⁺ | 228.0248 | 228.0245 | -1.3 | 3,5-Bis(trifluoromethyl)aniline (B1329491) fragment |
| C₈H₁₅O⁺ | 127.1123 | 127.1120 | -2.4 | Octanoyl cation fragment |
Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.
¹H NMR: This technique identifies the number and environment of protons. The spectrum would show distinct signals for the aromatic protons, the N-H proton of the amide, and the various methylene (B1212753) (CH₂) and methyl (CH₃) groups of the octyl chain. researchgate.net
¹³C NMR: Provides information on the carbon skeleton. Key signals include those for the two trifluoromethyl (CF₃) groups, the aromatic carbons, the amide carbonyl (C=O), and the aliphatic carbons. imperial.ac.uk
¹⁹F NMR: This is particularly informative for fluorinated compounds. It would typically show a single sharp signal for the six equivalent fluorine atoms of the two CF₃ groups, confirming their chemical equivalence. nih.gov
2D NMR Techniques:
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, which is invaluable for assigning the signals of the octyl chain by showing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the directly attached carbon signals, allowing for unambiguous assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, helping to connect the different fragments of the molecule, such as linking the aromatic ring to the amide nitrogen.
Table 2: Representative NMR Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.01 | s | - | Ar-H (2H) |
| ¹H | ~7.65 | s | - | Ar-H (1H) |
| ¹H | ~7.50 | br s | - | N-H (1H) |
| ¹H | ~2.40 | t | J = 7.5 | -CO-CH₂ - |
| ¹H | ~1.75 | quint | J = 7.5 | -CO-CH₂-CH₂ - |
| ¹H | ~1.30 | m | - | -(CH₂ )₄- |
| ¹H | ~0.88 | t | J = 7.0 | -CH₃ |
| ¹³C | ~171.5 | - | - | C =O |
| ¹³C | ~139.8 | - | - | Ar-C -NH |
| ¹³C | ~132.7 | q | J ≈ 34 | Ar-C -CF₃ |
| ¹³C | ~123.0 | q | J ≈ 273 | -C F₃ |
| ¹³C | ~119.5 | m | - | Ar-C H |
| ¹³C | ~118.0 | m | - | Ar-C H |
| ¹³C | ~38.5 | - | - | -CO-C H₂- |
| ¹³C | ~31.8 | - | - | Alkyl C H₂ |
| ¹³C | ~29.2 | - | - | Alkyl C H₂ |
| ¹³C | ~29.1 | - | - | Alkyl C H₂ |
| ¹³C | ~25.5 | - | - | Alkyl C H₂ |
| ¹³C | ~22.6 | - | - | Alkyl C H₂ |
| ¹³C | ~14.1 | - | - | -C H₃ |
| ¹⁹F | ~ -63.0 | s | - | -CF₃ |
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interaction Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule. surfacesciencewestern.com These two techniques are complementary; FT-IR is more sensitive to polar bonds, while Raman is better for non-polar, symmetric bonds.
For this compound, key vibrational modes include:
Amide Bands: The N-H stretch (around 3300 cm⁻¹) and the Amide I band (C=O stretch, around 1680 cm⁻¹) are strong and characteristic in the IR spectrum. Their positions can indicate the extent of hydrogen bonding.
Aromatic Ring: C-H and C=C stretching vibrations of the phenyl ring appear in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
CF₃ Groups: The C-F stretching modes are very strong in the IR spectrum, typically found in the 1350-1100 cm⁻¹ region.
Aliphatic Chain: C-H stretching and bending vibrations of the octyl group are observed around 2950-2850 cm⁻¹ and 1465 cm⁻¹, respectively.
Comparing the spectra in different states (e.g., solid vs. solution) can reveal information about conformational changes and intermolecular interactions, such as the hydrogen bonding involving the amide group. walshmedicalmedia.com
Table 3: Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| ~3300 | Strong | Weak | N-H Stretch |
| ~3080 | Medium | Strong | Aromatic C-H Stretch |
| ~2925, 2855 | Strong | Strong | Aliphatic C-H Stretch |
| ~1680 | Very Strong | Medium | Amide I (C=O Stretch) |
| ~1590 | Medium | Strong | Aromatic C=C Stretch |
| ~1540 | Strong | Weak | Amide II (N-H Bend, C-N Stretch) |
| ~1460 | Medium | Medium | CH₂ Scissoring |
| ~1278, 1170, 1135 | Very Strong | Medium | C-F Stretch |
X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a compound in the solid state. By diffracting X-rays off a single crystal, a three-dimensional map of electron density can be generated, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.
For this compound, a successful crystal structure determination would reveal:
Unambiguous Connectivity: Absolute confirmation of the chemical structure.
Conformation: The precise arrangement of the phenyl ring relative to the amide plane and the conformation of the flexible octyl chain.
Intermolecular Interactions: Detailed insight into the crystal packing, including the identification of hydrogen bonds (e.g., between the N-H of one molecule and the C=O of another) and other non-covalent interactions, such as π-π stacking or fluorine-involved contacts.
This information is invaluable for understanding the solid-state properties of the material and for computational modeling studies.
Table 4: Hypothetical Single-Crystal X-ray Diffraction Data
| Parameter | Value |
| Chemical Formula | C₁₆H₁₉F₆NO |
| Formula Weight | 383.32 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.9 |
| c (Å) | ~19.2 |
| β (°) | ~98.5 |
| Volume (ų) | ~1780 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | ~1.43 |
Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Purity Assessment in Research Samples
Chromatographic methods are essential for separating the target compound from impurities, starting materials, or byproducts. The choice between Liquid Chromatography (LC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability. Given its molecular weight and polarity, this compound is well-suited for LC analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for both qualitative and quantitative analysis. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water), would effectively separate the compound. The triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, allows for trace-level quantification even in complex matrices by monitoring a specific parent ion-to-fragment ion transition. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for a molecule of this size, GC-MS could be used if the compound is sufficiently thermally stable and volatile. It offers excellent separation efficiency. A nonpolar capillary column would be used, and the sample would be heated to ensure vaporization.
Purity Assessment: Both LC and GC methods, typically coupled with a UV or MS detector, are the primary means of assessing the purity of research samples. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.
Table 5: Representative Chromatographic Conditions for Analysis
| Parameter | LC-MS/MS Method | GC-MS Method |
| Column | C18, 2.1 x 50 mm, 1.8 µm | 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (Gradient) | Helium, constant flow (~1 mL/min) |
| Flow Rate | 0.4 mL/min | 1 mL/min |
| Injection Volume | 2 µL | 1 µL (splitless) |
| Oven/Column Temperature | 40 °C | 150 °C (hold 1 min) to 300 °C at 15 °C/min |
| MS Ionization | Electrospray Ionization (ESI), Positive | Electron Ionization (EI) |
| MS Detection | Multiple Reaction Monitoring (MRM) | Scan Mode (m/z 50-500) |
Exploration of Non Biological Applications for 3,5 Bis Trifluoromethyl Phenyl Octanamide
Potential as a Component in Advanced Materials
The unique combination of a fluorinated aromatic ring and a flexible alkyl chain in 3,5-Bis(trifluoromethyl)phenyl octanamide (B1217078) suggests its potential as a building block for various advanced materials, including polymers, liquid crystals, and surfactants.
Polymers: The incorporation of trifluoromethyl groups into polymers is a known strategy to enhance their thermal stability, chemical resistance, and solubility in organic solvents. For instance, poly(arylene ether)s containing pendent trifluoromethyl groups have demonstrated high thermal stability, with decomposition temperatures exceeding 500°C, and excellent solubility in common organic solvents. acs.org It is plausible that a polymer incorporating the 3,5-Bis(trifluoromethyl)phenyl octanamide monomer could exhibit similar desirable properties. The octanamide chain could provide flexibility to the polymer backbone, while the BTFP group would contribute to its stability and processability.
Surfactants: The amphiphilic nature of this compound, with its lipophilic octyl tail and the more polar (and potentially lipophobic) BTFP headgroup, suggests its potential as a surfactant. The fluorinated portion of the molecule would have a strong tendency to segregate from both aqueous and hydrocarbon phases, a key characteristic of fluorosurfactants. This could lead to the formation of micelles or self-assembled monolayers at interfaces, with potential applications in areas such as specialized coatings and emulsification processes.
Table 1: Properties of Advanced Materials Containing Trifluoromethyl Groups
| Material Type | Incorporated Moiety | Observed Properties | Potential Application |
|---|---|---|---|
| Poly(arylene ether) | Pendent Trifluoromethyl Groups | High thermal stability (up to 536°C), good solubility, high tensile strength. acs.org | High-performance plastics, membranes for gas separation. |
| Benzotrifluoride-based Liquid Crystals | Trifluoromethylphenyl Group | Enhanced polarity, high dielectric anisotropy, stable mesophase formation. mdpi.com | Displays, sensors, and other electro-optical devices. |
Role in Supramolecular Chemistry and Self-Assembly Processes
The structure of this compound is well-suited for directing self-assembly processes through a combination of hydrogen bonding and other non-covalent interactions. The amide functional group is a robust and directional hydrogen bond donor and acceptor, capable of forming predictable networks. This, combined with the other intermolecular forces at play, could lead to the formation of well-ordered supramolecular structures.
Application as a Chemical Probe or Labeling Agent in Research
The presence of two trifluoromethyl groups in a single, well-defined location on the phenyl ring makes this compound a candidate for use as a chemical probe or labeling agent, particularly for applications involving ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful analytical technique due to its high sensitivity and the low natural abundance of ¹⁹F, which results in a background-free spectrum.
A molecule like this compound could be chemically modified, for example, at the end of the octyl chain, to allow for its attachment to other molecules or surfaces. The BTFP group would then act as a reporter tag, and its ¹⁹F NMR signal would provide information about the local environment of the labeled species. Related compounds, such as 3,5-bis(trifluoromethyl)phenyl isothiocyanate, have been used for the chemical derivatization of surfaces and molecules for analytical purposes. scientificlabs.iesigmaaldrich.com
Catalytic Applications or as a Ligand in Organometallic Chemistry
The 3,5-bis(trifluoromethyl)phenyl motif is considered a "privileged" structure in the field of organocatalysis, particularly in hydrogen-bond-donating catalysts. rsc.orgresearchgate.net The strong electron-withdrawing effect of the two trifluoromethyl groups significantly increases the acidity of N-H protons on the phenyl ring, making them more effective hydrogen bond donors. This enhanced hydrogen bonding capability is crucial for activating substrates and stabilizing transition states in a variety of chemical reactions.
Given that this compound possesses an N-H bond directly attached to the BTFP ring, it has the potential to act as an organocatalyst in a similar manner to the well-established thiourea (B124793) catalysts bearing the same fluorinated aryl group. rsc.orgresearchgate.net It could potentially catalyze reactions such as the Michael addition, Friedel-Crafts alkylation, or Diels-Alder reactions.
Furthermore, the amide nitrogen and the carbonyl oxygen of the octanamide group could act as coordination sites for metal ions. Thus, this compound could serve as a ligand in organometallic chemistry. The electronic properties of the ligand, and therefore the catalytic activity of the resulting metal complex, could be finely tuned by the electron-withdrawing BTFP group.
Table 2: Catalytic Systems Employing the 3,5-Bis(trifluoromethyl)phenyl Moiety
| Catalyst Type | Specific Compound | Key Feature | Application |
|---|---|---|---|
| Thiourea Organocatalyst | N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Strong double hydrogen bond donor. rsc.orgresearchgate.net | Anion-binding catalysis, activation of electrophiles. |
| Ammonium (B1175870) Salt Organocatalyst | 3,5-Bis(trifluoromethyl) phenyl ammonium triflate | Brønsted acid catalysis. jourcc.com | Synthesis of heterocyclic compounds. jourcc.com |
Future Research Directions and Translational Perspectives for 3,5 Bis Trifluoromethyl Phenyl Octanamide
Emerging Synthetic Challenges and Methodological Innovations
The synthesis of amides is a cornerstone of organic chemistry, yet the preparation of specific structures like 3,5-Bis(trifluoromethyl)phenyl octanamide (B1217078) presents distinct challenges that necessitate innovative approaches. numberanalytics.com Traditional methods often involve the coupling of carboxylic acids and amines using activating reagents. mdpi.com However, the electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl moiety can decrease the nucleophilicity of the corresponding amine, potentially leading to lower reaction yields and requiring harsh conditions with standard methods.
Emerging synthetic strategies offer promising alternatives. A solvent-free direct amidation reaction, conducted at elevated temperatures without catalysts, has been successfully used to prepare a similar long-chain fatty acid amide, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, suggesting a viable and more sustainable route. mdpi.com Other modern techniques are also being explored for amide synthesis, including visible-light-mediated photoredox catalysis, which allows for reactions to occur under mild conditions. mdpi.com Multi-component reactions, such as a novel three-component reaction involving isocyanides, alkyl halides, and water, are revolutionizing amide synthesis by offering efficiency and versatility. catrin.com These innovative methods could overcome the challenges associated with the synthesis of 3,5-Bis(trifluoromethyl)phenyl octanamide, providing more efficient, sustainable, and scalable production pathways. catrin.com
Table 1: Comparison of Synthetic Methods for Amide Formation
| Method | Description | Potential Advantages for Target Compound | Reference |
|---|---|---|---|
| Traditional Coupling | Use of carboxylic acid derivatives (e.g., acyl chlorides) or coupling reagents (e.g., DCC, HATU) to facilitate the reaction between an amine and a carboxylic acid. mdpi.com | Well-established and widely understood. | mdpi.com |
| Solvent-Free Direct Amidation | Direct reaction between a carboxylic acid and an amine at high temperature without the need for solvents or catalysts. mdpi.com | High atom economy, reduced waste, and simplified purification. Successfully applied to a structurally similar compound. mdpi.com | mdpi.com |
| Photoredox Catalysis | Uses visible light to initiate the amidation reaction, often under mild conditions. Can be used for oxidative amidation or transamidation. mdpi.com | Mild reaction conditions, high functional group tolerance, and enables novel reaction pathways. mdpi.com | mdpi.com |
| Isocyanide-Based Multicomponent Reactions | A three-component reaction involving an isocyanide, an alkyl halide, and water to rapidly form amides. catrin.com | High efficiency, versatility, and use of readily available starting materials. catrin.com | catrin.com |
Unexplored Biological Systems and Target Identification Pathways
While the precise biological functions of this compound are not yet characterized, related compounds containing the 3,5-bis(trifluoromethyl)phenyl motif have demonstrated significant activity across various biological systems. For example, pyrazole (B372694) derivatives with this moiety act as potent growth inhibitors of drug-resistant bacteria like MRSA. nih.gov Other analogues have shown potential as cholesteryl ester transfer protein (CETP) inhibitors for managing lipid disorders nih.gov, cholinesterase inhibitors for neurodegenerative diseases nih.gov, and anti-cancer agents that modulate the STAT3 pathway. nih.gov
This evidence strongly suggests that this compound could possess valuable bioactivity. Future research should focus on screening the compound against a panel of targets and disease models related to these known activities, including infectious diseases, metabolic disorders, and oncology. Gene Ontology (GO) enrichment analyses in related fields have highlighted the importance of the cellular amide metabolic process in disease, suggesting a potential area of investigation. peerj.com
To move beyond phenotypic screening, modern target identification strategies are essential. Approaches like network pharmacology and machine learning can analyze vast datasets to predict potential drug-protein interactions before they are tested experimentally. mdpi.com Experimental techniques such as chemoproteomics using affinity-based probes could directly identify the protein binding partners of the compound within a cellular lysate. Furthermore, genetic screening methods (e.g., CRISPR-Cas9 screens) can reveal genes that confer sensitivity or resistance to the compound, thereby identifying critical pathways and potential targets. nih.gov
Table 2: Potential Areas for Biological Investigation and Target ID Strategies
| Potential Biological System | Rationale Based on Analogues | Target Identification Pathway | Reference |
|---|---|---|---|
| Antimicrobial | Pyrazole derivatives with the same phenyl group show potent activity against MRSA. nih.gov | Minimum Inhibitory Concentration (MIC) assays followed by mechanism-of-action studies (e.g., membrane integrity, DNA replication). | nih.gov |
| Metabolic Regulation | Benzamide analogues are potential CETP inhibitors. nih.gov | In vitro CETP inhibition assays; screening against other metabolic enzymes. | nih.gov |
| Oncology | A naphthofuran derivative inhibits liver tumor growth by targeting the HNF 4α/STAT3 pathway. nih.gov | Cell viability assays in cancer cell lines; chemoproteomics to identify protein targets; CRISPR screens to uncover dependency genes. | nih.gov |
| Neuroscience | Salicylanilide analogues act as cholinesterase inhibitors. nih.gov Dual-target inhibitors for neuroinflammation are being developed. acs.org | Enzyme inhibition assays (AChE, BuChE); screening against neuroinflammatory targets (e.g., p38α MAPK). | nih.govacs.org |
Development of Advanced Analytical Techniques for Comprehensive Characterization
Thorough characterization of this compound is fundamental for understanding its properties and behavior. While standard techniques are essential, the presence of the two trifluoromethyl groups introduces specific analytical challenges that may require advanced methodologies. For instance, in Nuclear Magnetic Resonance (NMR) spectroscopy, the fluorine atoms cause complex splitting patterns in the 13C NMR spectrum, which can aid in structural confirmation. mdpi.com
A comprehensive analytical workflow should include a suite of advanced techniques. High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition with high accuracy. nih.gov Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are invaluable for unambiguously assigning all proton and carbon signals, especially for the complex aromatic region. The analysis of fluorinated compounds in biological matrices often relies on methods like gas chromatography (GC) due to its high sensitivity. cdc.gov For studying the compound's metabolism and identifying its metabolites, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard, providing both separation and structural information.
Table 3: Advanced Analytical Techniques for Characterization
| Technique | Application for the Target Compound | Specific Information Gained | Reference |
|---|---|---|---|
| Multinuclear 1D & 2D NMR (1H, 13C, 19F) | Complete structural elucidation. | Precise chemical environment of all atoms, connectivity through bonds (COSY, HMBC), and direct C-H correlations (HSQC). mdpi.com | mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination. | Confirmation of the exact molecular formula and isotopic pattern. nih.gov | nih.gov |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Detection of characteristic vibrations for the amide (C=O, N-H) and C-F bonds. mdpi.com | mdpi.com |
| UV-Vis Spectroscopy | Analysis of electronic transitions. | Information on the chromophores within the molecule, such as the aromatic ring and carbonyl group. mdpi.com | mdpi.com |
| LC-MS/MS | Metabolite identification and quantification in biological samples. | Separation of the parent compound from its metabolites and structural characterization of metabolites through fragmentation patterns. | cdc.gov |
Theoretical Predictions Guiding Experimental Design and Discovery Efforts
Computational chemistry provides powerful tools to predict molecular properties and guide experimental research, saving both time and resources. steeronresearch.commdpi.com For this compound, theoretical predictions can be instrumental in prioritizing experiments and rationalizing observed outcomes.
Density Functional Theory (DFT) calculations, as successfully applied to the analogous N-(3,5-bis(trifluoromethyl)benzyl)stearamide, can be used to determine key properties. mdpi.com These include the optimized molecular geometry, molecular electrostatic potential (MEP) to identify electron-rich and electron-deficient sites for potential interactions, and frontier molecular orbital energies (HOMO-LUMO) to predict chemical reactivity. mdpi.com Such calculations can help rationalize the synthetic challenges and predict sites of metabolic attack.
Furthermore, molecular dynamics (MD) simulations can model the behavior of the compound in a biological environment, such as its interaction with a cell membrane or a potential protein target. nih.govacs.org Structure-based drug design approaches, including molecular docking, can screen the compound against libraries of protein structures to generate hypotheses about its molecular targets, which can then be validated experimentally. nih.govacs.org This synergy between theoretical prediction and experimental work, where computational models guide the design of more focused and effective experiments, is a key strategy in modern chemical and pharmaceutical research. researchgate.netnih.gov
Table 4: Theoretical Methods to Guide Experimental Research
| Theoretical Method | Predicted Properties | Application in Experimental Design | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, molecular electrostatic potential (MEP), HOMO-LUMO gap, vibrational frequencies. | Rationalize reactivity in synthesis, predict sites for intermolecular interactions, and correlate calculated spectra with experimental data. mdpi.com | mdpi.com |
| Molecular Dynamics (MD) Simulations | Dynamic behavior in solution or with biological macromolecules (e.g., proteins, membranes). | Assess compound stability, flexibility, and preferred conformations; simulate binding events to a target. nih.govacs.org | nih.govacs.org |
| Molecular Docking | Binding poses and predicted affinity of the compound to a protein's active site. | Prioritize potential biological targets for in vitro screening; guide the design of more potent analogues. nih.govmdpi.com | nih.govmdpi.com |
| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Identify potential liabilities early in the research process; guide chemical modifications to improve drug-like properties. steeronresearch.com | steeronresearch.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
